(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
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Description
(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
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Biological Activity
(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a thiophene ring, a furan moiety, and various functional groups such as cyano and methyl groups. This compound is part of a broader class of thiophene derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Furan Moiety : A five-membered ring containing oxygen, contributing to the compound's reactivity.
- Cyano Group : Enhances the compound's electrophilic character.
- Dimethyl Substituents : Influence the electronic properties and biological interactions.
Anticancer Properties
Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potent effects against various cancer cell lines:
These compounds were found to induce apoptosis in cancer cells primarily through the activation of reactive oxygen species (ROS) pathways and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Escherichia coli | 10 | |
Pseudomonas aeruginosa | 15 | |
Staphylococcus aureus | 12 |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that thiophene derivatives possess anti-inflammatory properties. They act as inhibitors of pro-inflammatory cytokines and may modulate pathways involved in inflammation:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Effectiveness : Reduction in TNF-alpha and IL-6 levels in vitro.
Case Studies
- Topoisomerase Inhibition : A study focused on related thiophene compounds demonstrated their ability to inhibit topoisomerase II, an essential enzyme in DNA replication. The compounds exhibited selective inhibition without intercalating DNA, suggesting a unique mechanism of action that could minimize side effects associated with traditional chemotherapeutics .
- Cell Cycle Analysis : In vitro assays showed that treatment with related compounds led to significant changes in cell cycle progression, particularly inducing G1 phase arrest in various cancer cell lines. This effect was corroborated by flow cytometry analyses which indicated increased apoptosis rates .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPSDOLTRBVGNJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CO2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CO2)/C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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